6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methoxy-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-3-2-4-6(8(12)13)10-11-7(4)9-5/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXQGJXBAMYPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NNC(=C2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the carboxylic acid form.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction. Major products formed from these reactions include various substituted pyrazolopyridines and their derivatives .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures could inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The 6-methoxy variant has shown promise in preliminary assays for inhibiting cancer cell lines, suggesting a potential role in developing new anticancer therapies .
2. Neuroprotective Effects
The neuroprotective properties of pyrazolo[3,4-b]pyridine derivatives have been explored in the context of neurodegenerative diseases. For instance, compounds structurally related to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. These findings indicate that this compound could be further investigated as a therapeutic agent for conditions such as Alzheimer's disease .
3. Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have suggested that pyrazolo[3,4-b]pyridine derivatives can modulate inflammatory pathways and cytokine release, which may be beneficial in treating chronic inflammatory diseases .
Material Science Applications
1. Heterocyclic Building Blocks
this compound serves as a valuable building block for synthesizing other heterocyclic compounds. Its unique structure allows for the development of novel materials with tailored properties for use in electronics and photonics .
2. Ligands in Coordination Chemistry
This compound can act as a ligand in coordination complexes, which are essential in catalysis and materials science. Its ability to coordinate with various metal ions can lead to the formation of complexes with interesting electronic and optical properties .
Case Studies
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these kinases, blocking their activity and thereby exerting its biological effects . The downstream pathways affected include the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and properties of 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with its analogs:
*Calculated based on structural analogs.
Key Observations:
- Methoxy vs. This property could enhance bioavailability in drug candidates .
- Carboxylic Acid Positioning : The 3-carboxylic acid group enables hydrogen bonding and metal coordination, critical for biological activity (e.g., kinase inhibition) .
Biological Activity
6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Formula : C9H9N3O3
- Molecular Weight : 207.19 g/mol
- CAS Number : 2117371-21-6
- Density : 1.379 g/cm³ (predicted)
- Boiling Point : 370.7 °C (predicted)
- pKa : 8.14 (predicted)
These properties suggest that the compound has favorable characteristics for biological interactions, including solubility and stability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the release of pro-inflammatory cytokines and reduce microglial activation in models of neuroinflammation . The following table summarizes the anti-inflammatory activity of related compounds:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 6-Methoxy-Pyrazole Derivative | 1.76 | COX-2 |
| Celecoxib | 0.04 | COX-2 |
| Indomethacin | 9.17 | COX-1/COX-2 |
These findings support the hypothesis that modifications in the pyrazole structure can enhance anti-inflammatory activity.
Anticancer Activity
This compound and its derivatives have shown promising results in cancer research. Specific compounds have been reported to inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism involves cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : It has been identified as a potential inhibitor of p38 MAPK pathways, which are crucial in inflammatory responses and cancer progression.
- Modulation of Cytokine Release : The compound effectively reduces the levels of TNF-alpha and other inflammatory cytokines in vitro and in vivo models .
Neuroinflammatory Models
In a study involving LPS-injected mice, treatment with pyrazolo[3,4-b]pyridine derivatives significantly reduced microglial activation and astrocyte proliferation, indicating a protective effect against neuroinflammation . This suggests potential applications in neurodegenerative diseases.
Cancer Cell Line Studies
A recent study assessed the antiproliferative effects of various pyrazole derivatives on tumor cell lines using MTT assays. The results indicated that certain substitutions on the pyrazole ring could enhance anticancer activity without affecting normal fibroblast cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and how is purity validated?
Answer:
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation of hydrazines with appropriate carbonyl precursors, followed by functionalization. For example, a related compound, 3-Methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, was synthesized via coupling reactions under palladium catalysis, achieving 94% yield . Post-synthesis, purity is validated using:
- 1H NMR (400 MHz, DMSO-d6) to confirm structural integrity (e.g., δ 13.99 ppm for carboxylic protons) .
- LCMS for molecular ion detection (e.g., ESIMS m/z 311.1) and HPLC for purity assessment (e.g., 97.34% purity) .
- Elemental analysis (CHNS) to verify stoichiometry .
Advanced: How can researchers address contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives across different cell lines?
Answer:
Discrepancies may arise due to variations in experimental design:
- Cell line specificity : For instance, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) showed anti-proliferative effects in prostate cancer via mTOR/p70S6K inhibition, but results may differ in other cell types due to kinase expression heterogeneity .
- Assay conditions : Use standardized protocols (e.g., CCK-8 for proliferation , flow cytometry for apoptosis ).
- Dose-response validation : Ensure consistent compound solubility (e.g., DMSO vehicle controls) and test multiple concentrations .
- Mechanistic redundancy checks : Combine western blotting (e.g., autophagy markers LC3-II, p62) with genetic knockdowns to confirm pathways .
Basic: What formulation strategies ensure stability of this compound in in vitro studies?
Answer:
- Storage : Store lyophilized powder at 2–8°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .
- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) and dilute in culture media. Confirm absence of precipitation via dynamic light scattering (DLS) .
- Buffering : Use phosphate-buffered saline (pH 7.4) for aqueous solutions, with stability assessed over 24 hours using HPLC .
Advanced: What mechanistic approaches elucidate the role of the methoxy group in modulating kinase inhibition?
Answer:
The methoxy group may enhance hydrogen-bonding interactions with kinase ATP-binding pockets. To study this:
- Molecular docking : Compare binding poses of methoxy-substituted vs. des-methoxy analogs using software like AutoDock Vina (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones showed competitive ATP binding ).
- Kinase profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify targets .
- Structure-activity relationship (SAR) : Synthesize analogs with substituents at the 6-position (e.g., methyl, trifluoromethyl) and assay IC50 values against kinases like mTOR .
Basic: Which spectroscopic techniques are critical for characterizing pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives?
Answer:
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 8.69 ppm ) and confirm carboxylate formation.
- IR spectroscopy : Detect carbonyl stretches (e.g., 1700–1680 cm⁻¹ for carboxylic acids) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C16H12F3N3O2 for related analogs ).
- X-ray crystallography : Resolve crystal structure for absolute configuration (if crystalline) .
Advanced: How can researchers optimize the pharmacokinetic profile of pyrazolo[3,4-b]pyridine derivatives for in vivo studies?
Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., carboxylic acid) to improve aqueous solubility, measured via shake-flask method .
- Metabolic stability : Assess hepatic microsomal clearance (e.g., human liver microsomes + NADPH) and identify metabolic soft spots via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction, critical for dose adjustment .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 warnings) .
- Ventilation : Use fume hoods during weighing and dissolution to prevent inhalation .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational modeling guide the design of novel pyrazolo[3,4-b]pyridine analogs with enhanced bioactivity?
Answer:
- QSAR modeling : Train models on existing bioactivity data (e.g., IC50 values) to predict substituent effects .
- Free energy calculations : Use molecular dynamics (MD) simulations to estimate binding affinities for target kinases .
- ADMET prediction : Tools like SwissADME forecast absorption and toxicity early in design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
